Cas no 1070878-68-0 (2-nitro-1-(2-propyn-1-yl)-1H-Imidazole)

2-nitro-1-(2-propyn-1-yl)-1H-Imidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-nitro-1-(2-propyn-1-yl)-1H-Imidazole
- 2-nitro-1-prop-2-ynylimidazole
- 2-NITRO-1-(PROP-2-YN-1-YL)IMIDAZOLE
- 2-Nitro-1-(prop-2-ynyl)-1H-imidazole
- 2-nitro-1-(prop-2-yn-1-yl)-1H-imidazole
- SCHEMBL942550
- DNHBKQXETVPSLC-UHFFFAOYSA-N
- 1070878-68-0
- E83746
-
- MDL: MFCD21336200
- Inchi: InChI=1S/C6H5N3O2/c1-2-4-8-5-3-7-6(8)9(10)11/h1,3,5H,4H2
- InChI Key: DNHBKQXETVPSLC-UHFFFAOYSA-N
- SMILES: C#CCN1C=CN=C1[N+](=O)[O-]
Computed Properties
- Exact Mass: 151.038176411g/mol
- Monoisotopic Mass: 151.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 63.6Ų
2-nitro-1-(2-propyn-1-yl)-1H-Imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1092517-1g |
2-nitro-1-(2-propyn-1-yl)-1H-Imidazole |
1070878-68-0 | 97% | 1g |
$430 | 2024-07-28 | |
eNovation Chemicals LLC | Y1092517-2g |
2-nitro-1-(2-propyn-1-yl)-1H-Imidazole |
1070878-68-0 | 97% | 2g |
$650 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1609619-250mg |
2-Nitro-1-(prop-2-yn-1-yl)-1H-imidazole |
1070878-68-0 | 98% | 250mg |
¥4868.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1092517-5g |
2-nitro-1-(2-propyn-1-yl)-1H-Imidazole |
1070878-68-0 | 97% | 5g |
$1250 | 2025-02-19 | |
eNovation Chemicals LLC | Y1092517-1g |
2-nitro-1-(2-propyn-1-yl)-1H-Imidazole |
1070878-68-0 | 97% | 1g |
$430 | 2025-02-24 | |
eNovation Chemicals LLC | Y1092517-2g |
2-nitro-1-(2-propyn-1-yl)-1H-Imidazole |
1070878-68-0 | 97% | 2g |
$650 | 2025-02-24 | |
eNovation Chemicals LLC | Y1092517-5g |
2-nitro-1-(2-propyn-1-yl)-1H-Imidazole |
1070878-68-0 | 97% | 5g |
$1250 | 2025-02-24 | |
eNovation Chemicals LLC | Y1092517-5g |
2-nitro-1-(2-propyn-1-yl)-1H-Imidazole |
1070878-68-0 | 97% | 5g |
$1250 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1609619-100mg |
2-Nitro-1-(prop-2-yn-1-yl)-1H-imidazole |
1070878-68-0 | 98% | 100mg |
¥3381.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1609619-1g |
2-Nitro-1-(prop-2-yn-1-yl)-1H-imidazole |
1070878-68-0 | 98% | 1g |
¥12457.00 | 2024-08-09 |
2-nitro-1-(2-propyn-1-yl)-1H-Imidazole Related Literature
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
Additional information on 2-nitro-1-(2-propyn-1-yl)-1H-Imidazole
Professional Introduction to Compound with CAS No. 1070878-68-0 and Product Name: 2-Nitro-1-(2-propyn-1-yl)-1H-Imidazole
The compound with the CAS number 1070878-68-0 and the product name 2-Nitro-1-(2-propyn-1-yl)-1H-Imidazole represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The nitro and alkyne functional groups integrated into its molecular framework contribute to its reactivity, making it a valuable scaffold for the development of novel therapeutic agents.
Recent studies have highlighted the importance of imidazole derivatives in drug discovery, particularly for their role in modulating biological pathways associated with inflammation, infection, and cancer. The presence of a nitro group in 2-Nitro-1-(2-propyn-1-yl)-1H-Imidazole enhances its pharmacological profile by enabling redox transformations that can influence cellular signaling. This property has been exploited in preliminary research to explore its potential as an anti-inflammatory agent, where the nitro group can be reduced to an amine under physiological conditions, altering the compound's biological activity.
The alkyne moiety in the molecule further extends its synthetic utility, allowing for diverse functionalization strategies. This feature is particularly advantageous in medicinal chemistry, where selective modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. Researchers have leveraged this versatility to incorporate additional bioisosteric groups or to link the imidazole core with other pharmacophores, thereby expanding the compound's therapeutic spectrum.
In vitro studies have demonstrated that 2-Nitro-1-(2-propyn-1-yl)-1H-Imidazole exhibits promising interactions with target enzymes and receptors. For instance, its ability to inhibit certain kinases has been observed in cell-based assays, suggesting a potential role in oncology research. The nitro group's redox activity is particularly intriguing, as it can serve as a switchable pharmacophore, enabling the compound to adapt to different cellular environments. This dynamic nature has been explored in models of oxidative stress, where the compound's redox behavior could modulate inflammatory responses.
The synthesis of 2-Nitro-1-(2-propyn-1-yl)-1H-Imidazole involves multi-step organic transformations that highlight its synthetic accessibility. The process typically begins with the functionalization of an imidazole precursor, followed by nitration and subsequent coupling with propargyl halides or related reagents. Advances in catalytic methods have improved the efficiency of these reactions, reducing byproducts and enhancing yields. Such improvements are crucial for large-scale production and for facilitating further derivatization efforts.
The compound's solubility profile and stability under various conditions have also been subjects of investigation. Solubility is a critical factor in drug formulation, as it determines bioavailability and therapeutic efficacy. Preliminary data suggest that modifications to the alkyne group can influence solubility, making it possible to optimize formulations for different delivery systems. Additionally, stability studies have shown that under controlled conditions, 2-Nitro-1-(2-propyn-1-yl)-1H-Imidazole remains intact, ensuring its suitability for long-term storage and transport.
Future research directions for 2-Nitro-1-(2-propyn-1-yl)-1H-Imidazole include exploring its interactions with biological targets at a more detailed level. High-throughput screening (HTS) techniques combined with computational modeling are being employed to identify potential drug candidates derived from this scaffold. Furthermore, the development of prodrugs or derivatives with enhanced metabolic stability is anticipated to broaden its therapeutic applications.
The integration of 2-Nitro-1-(2-propyn-1-yl)-1H-Imidazole into clinical trials represents a significant step forward in translating basic research into tangible therapeutic benefits. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate this process. By leveraging cutting-edge technologies such as CRISPR-based screening and machine learning-driven drug design, researchers aim to uncover new applications for this versatile compound.
In conclusion,2-Nitro-1-(2-propynyl)-lH-imidazole (CAS No. 1070878680) stands as a testament to the innovative potential of heterocyclic chemistry in addressing complex biological challenges. Its unique structural features and reactivity make it a valuable tool for medicinal chemists seeking to develop novel therapeutics. As research progresses, this compound is poised to play a pivotal role in advancing treatments for various diseases, underscoring its importance in modern pharmaceutical science.
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